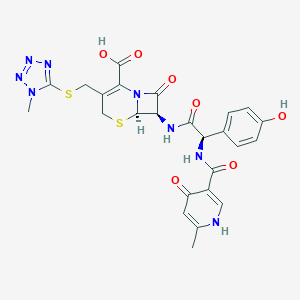
1-Benzyl-2-(2-hydroxyethylamino)benzimidazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-(2-hydroxyethylamino)benzimidazole hydrochloride is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound has been found to possess unique biochemical and physiological properties that make it suitable for use in various laboratory experiments.
Scientific Research Applications
1-Benzyl-2-(2-hydroxyethylamino)benzimidazole hydrochloride has been found to have potential applications in various scientific research fields. It has been used as a probe to study the binding of drugs to proteins and to investigate the mechanism of action of various enzymes. This compound has also been used to study the interaction of drugs with DNA and to evaluate the efficacy of anticancer drugs. Additionally, 1-Benzyl-2-(2-hydroxyethylamino)benzimidazole hydrochloride has been used in the development of new drug delivery systems and as a fluorescent probe for imaging biological systems.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-(2-hydroxyethylamino)benzimidazole hydrochloride is not fully understood. However, it has been found to interact with various proteins and enzymes in the body, leading to changes in their activity. This compound has also been found to bind to DNA and to affect its structure and function. The exact mechanism of action of this compound is an area of active research.
Biochemical and Physiological Effects:
1-Benzyl-2-(2-hydroxyethylamino)benzimidazole hydrochloride has been found to have unique biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including DNA topoisomerases and histone deacetylases. This compound has also been found to induce apoptosis in cancer cells and to have anti-inflammatory properties. Additionally, 1-Benzyl-2-(2-hydroxyethylamino)benzimidazole hydrochloride has been found to affect the expression of various genes and to modulate the immune response.
Advantages and Limitations for Lab Experiments
The use of 1-Benzyl-2-(2-hydroxyethylamino)benzimidazole hydrochloride in laboratory experiments has several advantages. This compound is easy to synthesize and purify, making it readily available for use in research. It has also been found to be stable under various experimental conditions, allowing for reproducible results. However, there are also limitations to the use of this compound. It has been found to be toxic to some cells at high concentrations, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for the use of 1-Benzyl-2-(2-hydroxyethylamino)benzimidazole hydrochloride in scientific research. One area of active research is the development of new drug delivery systems that use this compound as a carrier. Another area of research is the investigation of the mechanism of action of this compound and its interaction with various proteins and enzymes. Additionally, further studies are needed to evaluate the efficacy and safety of this compound in vivo and to explore its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, 1-Benzyl-2-(2-hydroxyethylamino)benzimidazole hydrochloride is a chemical compound that has potential applications in various scientific research fields. Its unique biochemical and physiological properties make it suitable for use in laboratory experiments, and its easy synthesis and purification make it readily available for research. However, further studies are needed to fully understand the mechanism of action of this compound and to evaluate its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 1-Benzyl-2-(2-hydroxyethylamino)benzimidazole hydrochloride involves the condensation of benzimidazole and 2-(2-hydroxyethylamino)benzyl chloride in the presence of a base and a solvent. The reaction proceeds under mild conditions and yields the desired product in high purity. The synthesis of this compound has been optimized to ensure that it is reproducible and scalable for use in laboratory experiments.
properties
CAS RN |
111678-90-1 |
|---|---|
Product Name |
1-Benzyl-2-(2-hydroxyethylamino)benzimidazole hydrochloride |
Molecular Formula |
C16H18ClN3O |
Molecular Weight |
303.78 g/mol |
IUPAC Name |
2-[(1-benzylbenzimidazol-2-yl)amino]ethanol;hydrochloride |
InChI |
InChI=1S/C16H17N3O.ClH/c20-11-10-17-16-18-14-8-4-5-9-15(14)19(16)12-13-6-2-1-3-7-13;/h1-9,20H,10-12H2,(H,17,18);1H |
InChI Key |
YEQDAXKLBPHREW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NCCO.Cl |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NCCO.Cl |
Other CAS RN |
111678-90-1 |
synonyms |
1-Benzyl-2-(2-hydroxyethylamino)benzimidazole hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl N-[2-(hydroxymethyl)phenyl]carbamate](/img/structure/B47119.png)












